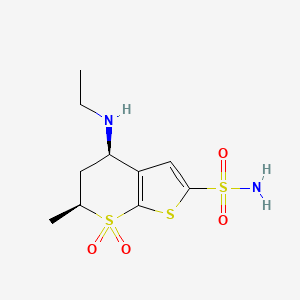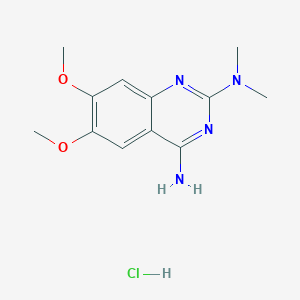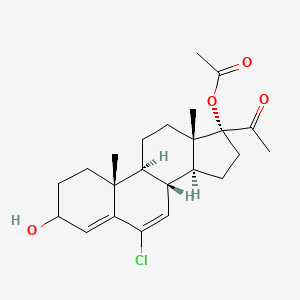
(-)-Epiafzelechin 7-O-Glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(-)-Epiafzelechin 7-O-Glucopyranoside” is a type of flavonoid glucoside, similar to Kaempferol 7-O-glucoside and Pratensein 7-O-glucopyranoside . These compounds are typically found in various plants and have been studied for their potential health benefits .
Synthesis Analysis
While specific synthesis information for “(-)-Epiafzelechin 7-O-Glucopyranoside” was not found, a related compound, Hesperetin-7-O-glucoside (HMG), has been synthesized using an immobilized enzyme catalysis platform .
Molecular Structure Analysis
The molecular structure of these compounds typically involves a flavonoid backbone attached to a glucose molecule . For example, Pratensein 7-O-glucopyranoside has a molecular formula of C22H22O11 .
Chemical Reactions Analysis
Flavonoid glucosides like Chrysoeriol and Luteolin-7-O-Glucopyranoside have shown inhibitory activity against soluble epoxide hydrolase (sEH) .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, Pratensein 7-O-glucopyranoside has a molecular weight of 462.4 g/mol and Kaempferol 7-O-glucopyranoside has a molecular weight of 448.4 g/mol .
Wissenschaftliche Forschungsanwendungen
Glucosylation of Phenolics
(-)-Epiafzelechin 7-O-β-d-glucopyranoside was identified in hairy root cultures of Lobelia sessilifolia, indicating its role in plant metabolic processes. This discovery was part of a study exploring the glucosylation of phenolics in plants (Yamanaka et al., 1995).
Flavonoid Glycosides Research
Research on Selliguea feei rhizomes led to the identification of compounds including (-)-4β-carboxymethyl epiafzelechin and related flavonoid glycosides. These findings contribute to understanding the chemical diversity and potential biological activities of plant-derived substances (Baek et al., 1994).
Flavan-3-ols in Traditional Medicine
(-)-Epiafzelechin 7-O-Glucopyranoside was isolated from Drynaria fortunei rhizomes, a traditional medicinal plant. This study contributes to the understanding of the plant's chemical composition and potential medicinal properties (Liang et al., 2011).
Proanthocyanidin Studies
The compound has been studied for its effects on advanced glycation end products formation and hyaloid-retinal vessel dilation, highlighting its potential therapeutic implications (Lee et al., 2013).
Hypotensive Effects
Research on Ephedra root extracts, including (-)-Epiafzelechin, investigated its hypotensive effects, contributing to the understanding of its potential cardiovascular benefits (Yanfang et al., 2010).
Flavonoid Glycosides in Acacia Pennata
A study on Acacia pennata identified several flavonoid glycosides, expanding knowledge on plant-based compounds and their chemical diversity (Kim et al., 2015).
Methylated A-Type Proanthocyanidins
Research on Cassipourea gummiflua identified novel methylated A-type proanthocyanidins, including derivatives of (-)-Epiafzelechin, contributing to the understanding of plant secondary metabolites (Drewes & Taylor, 1994).
Eigenschaften
CAS-Nummer |
126595-96-8 |
|---|---|
Produktname |
(-)-Epiafzelechin 7-O-Glucopyranoside |
Molekularformel |
C21H24O10 |
Molekulargewicht |
436.42 |
Aussehen |
Solider Powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Symposide; Beta-D-Glucopyranoside,(2R,3R)-3,4-dihydro-3,5-dihydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-7-yl; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)








![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)


